

# A Technical Guide to Fmoc-Piperazine Hydrochloride for Researchers

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## Compound of Interest

Compound Name: *Fmoc-piperazine hydrochloride*

Cat. No.: *B1334004*

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This technical guide provides an in-depth overview of the physical properties, experimental protocols, and primary applications of **Fmoc-piperazine hydrochloride**, a key reagent in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

## Core Physical Properties

**Fmoc-piperazine hydrochloride** presents as a white to yellowish crystalline solid or powder. [1] Its chemical structure combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with a piperazine moiety, rendered as a hydrochloride salt.[1] This combination makes it a valuable building block in various synthetic processes, particularly in solid-phase peptide synthesis (SPPS).[1]

## Table of Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>21</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	344.84 g/mol	[1][2]
Appearance	White to yellowish crystalline solid or powder	[1]
Melting Point	157-161 °C	[4]
~97 °C	[1]	
Solubility	Moderate to good solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP). Limited solubility: Water.	[1]
CAS Number	215190-22-0	[1][3]

Note on Melting Point Discrepancy: A notable discrepancy exists in the reported melting point of **Fmoc-piperazine hydrochloride**, with sources citing ranges of 157-161°C[4] and approximately 97°C[1]. This variation may be attributable to differences in purity, crystalline form, or experimental methodology. Researchers are advised to consult the certificate of analysis for the specific lot they are using.

## Experimental Protocols

### Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like **Fmoc-piperazine hydrochloride** involves using a capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small, dry sample of **Fmoc-piperazine hydrochloride** is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

## Determination of Solubility

The solubility of **Fmoc-piperazine hydrochloride** in various solvents can be determined using a gravimetric method.

Methodology:

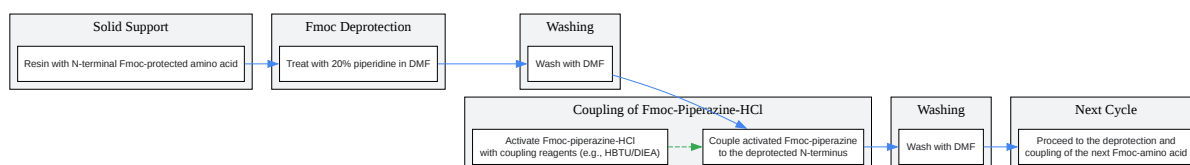
- **Saturation:** A supersaturated solution is prepared by adding an excess amount of **Fmoc-piperazine hydrochloride** to a known volume of the solvent at a specific temperature.
- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
- **Separation:** The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- **Quantification:** A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
- **Solvent Evaporation:** The solvent is evaporated from the solution, typically under reduced pressure or gentle heating.
- **Mass Determination:** The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.
- **Calculation:** The solubility is calculated and expressed in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).

## Application in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-piperazine hydrochloride** is a crucial building block in SPPS, enabling the incorporation of a piperazine moiety into a peptide sequence.[1] The Fmoc group serves as a temporary protecting group for one of the piperazine nitrogens, allowing for the controlled formation of peptide bonds.[4]

### Experimental Workflow for Incorporating Fmoc-Piperazine Hydrochloride in SPPS

The following diagram illustrates a typical workflow for the incorporation of **Fmoc-piperazine hydrochloride** into a growing peptide chain on a solid support.



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Caption: Workflow for **Fmoc-piperazine hydrochloride** incorporation in SPPS.

This workflow highlights the key steps of Fmoc deprotection, washing, activation, and coupling that are central to extending the peptide chain with the piperazine-containing building block. The hydrochloride salt form of the reagent often enhances its solubility and stability in the solvents commonly used in SPPS.[1]

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## References

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- To cite this document: BenchChem. [A Technical Guide to Fmoc-Piperazine Hydrochloride for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334004#fmoc-piperazine-hydrochloride-physical-properties]

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